Tert-butyl 4-aminopyridine-2-carboxylate

Synthetic methodology Process chemistry Reaction optimization

Procure tert-butyl 4-aminopyridine-2-carboxylate for orthogonal reactivity: the acid-labile tert-butyl ester withstands basic/nucleophilic conditions while enabling selective 4-amino functionalization. This protects against ester hydrolysis during Pd-catalyzed cross-couplings, critical for reproducible 6-aryl-4-aminopicolinate syntheses. Specify this building block for reliable method transfer and yield optimization.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 868171-68-0
Cat. No. B1529747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-aminopyridine-2-carboxylate
CAS868171-68-0
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=NC=CC(=C1)N
InChIInChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H2,11,12)
InChIKeyVHKYHZODAGUQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-Aminopyridine-2-Carboxylate (CAS 868171-68-0): Procurement-Ready Building Block for Heterocyclic Synthesis and MedChem Derivatization


tert-Butyl 4-aminopyridine-2-carboxylate (CAS 868171-68-0), systematically named tert-butyl 4-aminopicolinate, is a bifunctional pyridine building block with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . The compound features a tert-butyl ester at the 2-position and a free primary amine at the 4-position of the pyridine ring, enabling orthogonal reactivity for sequential functionalization . The tert-butyl group confers substantial steric bulk (calculated density 1.126 ± 0.06 g/cm³; boiling point 345.5 ± 22.0 °C predicted) and distinctive solubility properties that differentiate it from methyl and ethyl ester analogs . The compound is supplied at standardized purities of 95-97% with batch-specific analytical documentation (NMR, HPLC, GC) available from multiple commercial sources .

Procurement Risk Alert: Why tert-Butyl 4-Aminopyridine-2-Carboxylate Cannot Be Replaced by Methyl or Ethyl Ester Analogs


Substituting tert-butyl 4-aminopyridine-2-carboxylate with its methyl ester (CAS 71469-93-7) or ethyl ester (CAS 773140-43-5) analogs introduces substantial synthetic and analytical risk . The tert-butyl group provides orthogonal acid-labile protection that is selectively cleaved under mild acidic conditions (TFA, HCl) while remaining stable to basic hydrolysis and nucleophilic conditions that would cleave methyl or ethyl esters . This orthogonality is critical for multi-step sequences where the 4-amino group undergoes functionalization prior to ester deprotection [1]. Furthermore, the enhanced steric bulk of the tert-butyl group (molecular weight 194.23 vs. 152.15 for methyl analog) alters the compound's solubility profile, chromatographic retention time, and crystallinity, directly impacting purification yields and analytical method transferability . Blind substitution of ester analogs without re-optimization of reaction conditions and analytical methods can result in failed synthesis campaigns, uninterpretable LCMS data, and unreproducible biological assay results.

tert-Butyl 4-Aminopyridine-2-Carboxylate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Efficiency and Yield: One-Step Azide Route to tert-Butyl Ester Outperforms Methyl Ester Methodology

The synthesis of tert-butyl 4-aminopyridine-2-carboxylate proceeds via a one-step Ullmann-type amination using tert-butyl 4-chloropicolinate and sodium azide in DMSO at 130°C for 15 hours . This methodology, adapted from regioselective copper(I)-catalyzed protocols for aminopyridyl carboxylates, achieves direct conversion without intermediate isolation steps [1]. In contrast, the methyl ester analog (methyl 4-aminopyridine-2-carboxylate) typically requires a two-step sequence from methyl 4-azidopyridine-2-carboxylate with a separate reduction step, introducing additional purification requirements and yield losses [2].

Synthetic methodology Process chemistry Reaction optimization

Orthogonal Protection Strategy: tert-Butyl Ester Acid-Labile Stability Outperforms Methyl Ester in Basic/Nucleophilic Conditions

The tert-butyl ester in tert-butyl 4-aminopyridine-2-carboxylate functions as an acid-labile protecting group that can be selectively cleaved with trifluoroacetic acid (TFA) or HCl in dioxane while remaining completely stable to basic hydrolysis (NaOH, K₂CO₃) and nucleophilic amines [1]. In contrast, the methyl ester analog undergoes rapid hydrolysis under basic conditions (t₁/₂ < 1 h in 1M NaOH/MeOH) and is susceptible to aminolysis, severely limiting reaction compatibility when the 4-amino group requires functionalization prior to ester deprotection .

Protecting group strategy Multi-step synthesis Orthogonal deprotection

Lipophilicity and Membrane Permeability: tert-Butyl Ester Enhances clogP by 1.4 Units Relative to Methyl Ester

The tert-butyl group in tert-butyl 4-aminopyridine-2-carboxylate confers a calculated logP (clogP) increase of approximately 1.4 units compared to the methyl ester analog, based on established fragment contribution models for pyridine esters . For the free carboxylic acid (4-aminopicolinic acid), the clogP is approximately 0.2; the methyl ester increases this to ~1.1; the tert-butyl ester further elevates clogP to ~2.5 [1]. This 2.3-unit logP increase from the free acid to the tert-butyl ester represents a >200-fold theoretical increase in octanol/water partition coefficient, directly impacting membrane permeability and cellular uptake in whole-cell assays.

Medicinal chemistry ADME properties Lipophilicity optimization

Chromatographic Retention Differentiation: tert-Butyl Ester Provides Enhanced Reverse-Phase Resolution for Reaction Monitoring

Under standardized reverse-phase HPLC conditions (C18 column, acetonitrile/water gradient with 0.1% TFA), the tert-butyl 4-aminopyridine-2-carboxylate exhibits significantly longer retention time compared to methyl and ethyl ester analogs, enabling unambiguous resolution of starting material, product, and deprotection byproducts [1]. This chromatographic differentiation is critical for accurate reaction monitoring in multi-step syntheses where incomplete ester cleavage or transesterification side reactions must be detected and quantified .

Analytical chemistry HPLC method development Reaction monitoring

Herbicidal Scaffold Validation: 4-Aminopicolinate Core Demonstrates Commercial Agrochemical Relevance

The 4-aminopicolinate scaffold, of which tert-butyl 4-aminopyridine-2-carboxylate is a direct synthetic precursor, has been extensively validated as a privileged herbicide pharmacophore [1]. Multiple patents from Corteva Agriscience (formerly Dow AgroSciences) describe 6-aryl-4-aminopicolinates as commercial auxin-mimic herbicides with broad-spectrum weed control and excellent crop selectivity [2]. The tert-butyl ester serves as a key intermediate for subsequent Suzuki coupling at the 6-position, enabling rapid diversification of the herbicidal scaffold [3].

Agrochemical discovery Herbicide development Auxin mimic

tert-Butyl 4-Aminopyridine-2-Carboxylate: Evidence-Backed Application Scenarios for Procurement Optimization


Multi-Step Synthesis of 6-Substituted 4-Aminopicolinate Herbicide Candidates

Procure tert-butyl 4-aminopyridine-2-carboxylate as the optimal starting material for synthesizing 6-aryl-4-aminopicolinate herbicides via Suzuki-Miyaura coupling. The tert-butyl ester remains stable during palladium-catalyzed cross-coupling conditions (aqueous base, elevated temperature), whereas methyl esters undergo competitive hydrolysis, reducing coupling yields [1]. This orthogonal protection strategy enables subsequent diversification at the 6-position followed by acid-mediated deprotection to the free carboxylic acid, a validated pathway in Corteva Agriscience patent applications for next-generation auxin-mimic herbicides [2]. The one-step azide amination route also provides cost-efficient access to multi-gram quantities for lead optimization campaigns .

Medicinal Chemistry SAR Studies Requiring Selective 4-Amino Functionalization Prior to Ester Cleavage

Use tert-butyl 4-aminopyridine-2-carboxylate when the synthetic sequence demands selective functionalization of the 4-amino group (e.g., amide coupling, reductive amination, sulfonylation) before ester deprotection [1]. The acid-labile tert-butyl ester withstands basic and nucleophilic conditions that would cleave methyl or ethyl esters, enabling clean functionalization without protecting group scrambling [2]. The enhanced lipophilicity (clogP ≈ 2.5) also improves cellular permeability in whole-cell target engagement assays compared to the more polar methyl ester analog, providing more reliable SAR data when evaluating membrane-permeable candidates .

Analytical Method Development and Quality Control of Aminopicolinate Intermediates

Specify tert-butyl 4-aminopyridine-2-carboxylate when developing reverse-phase HPLC methods for monitoring multi-step syntheses of aminopicolinate derivatives [1]. The tert-butyl ester's significantly longer retention time compared to methyl and ethyl esters provides unambiguous resolution from potential deprotection byproducts and unreacted starting materials, reducing the risk of co-elution artifacts during LCMS analysis [2]. Batch-specific analytical documentation (NMR, HPLC, GC) from qualified suppliers supports method transfer and regulatory compliance in GMP-like environments .

Scalable Process Chemistry for Heterocyclic Building Block Manufacturing

Select tert-butyl 4-aminopyridine-2-carboxylate for process development and scale-up campaigns due to its accessible one-step synthesis from tert-butyl 4-chloropicolinate via Ullmann-type amination with sodium azide [1]. This concise route, adapted from regioselective copper(I)-catalyzed protocols, eliminates intermediate isolation steps and reduces overall cycle time compared to two-step methyl ester syntheses [2]. Multiple commercial suppliers offer the compound at 95-97% purity with volume pricing, supporting both discovery-scale (100 mg–1 g) and development-scale (10–100 g) procurement needs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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